![molecular formula C19H17NO3 B2696615 2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione CAS No. 749219-34-9](/img/structure/B2696615.png)
2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione
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Overview
Description
“2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” is a compound that has attracted extensive attention from synthetic chemists . It is part of the isoquinoline-1,3-dione compounds and is available from certain scientific suppliers .
Synthesis Analysis
The synthesis of isoquinoline-1,3-dione compounds, including “this compound”, involves the use of acryloyl benzamides as key substrates . These substrates are used to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon, and bromine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzyl group and an ethoxymethylene group attached to an isoquinoline-1,3-dione core . The molecular formula is C19H17NO3, with an average mass of 287.312 Da and a monoisotopic mass of 287.094635 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and involve the use of acryloyl benzamides as key substrates . These substrates are used to furnish isoquinoline-1,3-diones using different radical precursors .Scientific Research Applications
Anticancer Properties
Researchers have investigated the anticancer properties of derivatives related to 2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione. For instance, a study on new (dihydro)pyranonaphthoquinones and their epoxy analogs, derived from a similar structural framework, showcased interesting cytotoxic activity against different cancer cell lines, highlighting the potential of such compounds in cancer therapy (Dang Thi et al., 2015). This suggests that modifications of the this compound structure could yield promising anticancer agents.
Chemosensor Development
The compound's framework has been utilized in the development of chemosensors. A notable study synthesized new derivatives of the benzo[de]isoquinoline-1,3-dione system, demonstrating high selectivity in the determination of anions. This work underscores the potential of these derivatives in crafting sensitive and selective chemosensor systems for various applications, including environmental monitoring and diagnostic assays (Tolpygin et al., 2013).
Photophysical Properties
The investigation into the photophysical properties of benzo[de]isoquinoline-1,3-dione derivatives has led to the discovery of novel fluorescent molecules. These compounds, containing stabilizer fragments like 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole, exhibit yellow-green emission and enhanced photostability. Such attributes make them suitable for applications in fluorescent labeling and imaging technologies, offering avenues for their use in biological research and diagnostics (Bojinov & Panova, 2007).
Antiviral Research
The benzo[de]isoquinoline-1,3-dione structure has been explored for its antiviral capabilities. Compounds structurally related to this compound showed inhibitory activity against herpes simplex and vaccinia viruses, suggesting their potential as leads for developing new antiviral drugs. This research opens up possibilities for employing such compounds in therapeutic strategies against viral infections (GARCIA-GANCEDO et al., 1979).
Mechanism of Action
Target of Action
Compounds like “2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” often target specific enzymes or receptors in the body. The exact target can vary depending on the specific structure of the compound and its functional groups .
Mode of Action
Once the compound binds to its target, it can inhibit or activate the function of the target, leading to changes in cellular processes. The exact mode of action would depend on the specific target and the way the compound interacts with it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
properties
IUPAC Name |
2-benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-13-17-15-10-6-7-11-16(15)18(21)20(19(17)22)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYCJDJVXUPFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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